Iclaprim

Descripción general

Descripción

Iclaprim es un nuevo antibiótico de diaminopirimidina que inhibe específicamente la dihidrofolato reductasa bacteriana, una enzima crucial para la síntesis de folato bacteriano. Este compuesto es particularmente eficaz contra las bacterias Gram-positivas, incluidas Staphylococcus aureus resistente a la meticilina y Staphylococcus aureus resistente a la vancomicina . This compound fue desarrollado como un análogo optimizado de trimetoprima, con el objetivo de superar los mecanismos de resistencia y mejorar la actividad antibacteriana .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de iclaprim normalmente comienza a partir de trimetoprima. El proceso implica varios pasos clave:

Protección de amino y acetilación de Friedel-Crafts: Este paso se lleva a cabo utilizando anhídrido acético en diclorometano con cloruro de estaño(IV) como catalizador.

Condensación de Knoevenagel: El producto intermedio se somete a condensación con ciclopropil carboxaldehído, seguido de una adición de Michael intramolecular en un sistema tampón que contiene pirrolidina y ácido acético.

Deshidratación: El paso final implica deshidratación catalizada por ácido sulfúrico para minimizar las impurezas y obtener this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas de síntesis similares, pero está optimizada para la fabricación a gran escala. El proceso implica pasos de purificación como la cromatografía en columna para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Iclaprim se somete a varios tipos de reacciones químicas, incluidas:

Oxidación: this compound se puede oxidar bajo condiciones específicas, aunque esta no es una reacción común para su uso principal.

Reducción: Las reacciones de reducción son menos comunes para this compound debido a su estructura estable.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Se pueden emplear agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como el metóxido de sodio pueden facilitar las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede dar lugar a varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Skin and Skin Structure Infections

Iclaprim has been evaluated for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs) through several phase 3 clinical trials:

- REVIVE-1 and REVIVE-2 Trials : These studies compared this compound (80 mg) with vancomycin (15 mg/kg) in patients with ABSSSIs. Results indicated that this compound was noninferior to vancomycin, achieving early clinical response rates of 80.9% versus 81.0% for vancomycin, respectively .

- ASSIST-1 and ASSIST-2 Trials : this compound was also tested against linezolid in patients with complicated skin and skin structure infections (cSSSIs), showing clinical cure rates of 82.2% compared to 85.3% for linezolid .

Hospital-Acquired Bacterial Pneumonia

Microbiological Efficacy

This compound demonstrates a broad spectrum of activity against Gram-positive pathogens, particularly those resistant to other antibiotics:

- In Vitro Studies : this compound has shown potency against various strains, achieving minimal inhibitory concentrations (MICs) significantly lower than those of trimethoprim. It is effective against MRSA isolates that are nonsusceptible to daptomycin and linezolid .

- Time-Kill Studies : In these analyses, this compound achieved ≥3 log reduction in colony-forming units per milliliter within 4–8 hours against resistant strains .

Case Studies and Clinical Trial Data

| Study | Population | Intervention | Comparator | Primary Endpoint | Results |

|---|---|---|---|---|---|

| REVIVE-1 | Adults with ABSSSI | This compound 80 mg IV | Vancomycin 15 mg/kg IV | Early Clinical Response | 80.9% vs 81.0% |

| REVIVE-2 | Adults with ABSSSI | This compound 80 mg IV | Vancomycin 15 mg/kg IV | Early Clinical Response | Similar results as REVIVE-1 |

| ASSIST-1 | Adults with cSSSI | This compound vs Linezolid | Linezolid standard dose | Clinical Cure Rate | 82.2% vs 85.3% |

| ASSIST-2 | Adults with cSSSI | This compound vs Linezolid | Linezolid standard dose | Clinical Cure Rate | Comparable outcomes |

Safety Profile

This compound has been well tolerated across clinical trials, with most adverse events being mild and transient. The safety profile is comparable to that of established treatments like vancomycin and linezolid, reinforcing its potential as a therapeutic option for serious infections .

Mecanismo De Acción

Iclaprim ejerce sus efectos inhibiendo la dihidrofolato reductasa, una enzima esencial para la síntesis de folato bacteriano. Esta inhibición interrumpe la producción de tetrahidrofolato, un cofactor necesario para la síntesis de nucleótidos y aminoácidos, lo que finalmente conduce a la muerte celular bacteriana . Las mayores interacciones hidrófobas entre this compound y la dihidrofolato reductasa aumentan su afinidad de unión y actividad antibacteriana en comparación con la trimetoprima .

Comparación Con Compuestos Similares

Iclaprim se compara a menudo con otros antibióticos de diaminopirimidina como la trimetoprima. Las diferencias clave incluyen:

Espectro de actividad: This compound tiene un espectro de actividad más amplio contra bacterias Gram-positivas resistentes.

Mecanismos de resistencia: This compound está diseñado para superar los mecanismos de resistencia que afectan a la trimetoprima.

Compuestos similares

Actividad Biológica

Iclaprim is a novel 2,4-diaminopyrimidine antibiotic primarily developed for the treatment of serious skin and skin structure infections (SSSIs) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis and thus bacterial growth. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Inhibition of Dihydrofolate Reductase (DHFR)

This compound exhibits a high affinity for bacterial DHFR, particularly against strains resistant to traditional antibiotics like trimethoprim. The compound was designed to enhance hydrophobic interactions with the enzyme, allowing it to effectively inhibit even the resistant forms of DHFR. This characteristic is crucial in overcoming resistance mechanisms commonly observed with other antibiotics.

Key Findings on this compound's Activity:

- In vitro Studies : this compound has demonstrated rapid bactericidal activity against Gram-positive bacteria, with reductions in colony-forming units (CFUs) exceeding 99% within 8 to 24 hours at concentrations just above the minimum inhibitory concentration (MIC) .

- Post-Antibiotic Effect : It shows significant post-antibiotic effects lasting up to 10 hours at sub-MIC concentrations, which is beneficial for maintaining efficacy between dosing intervals .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy compared to standard treatments such as vancomycin.

Phase 3 Clinical Trials

- REVIVE-1 and REVIVE-2 Trials :

- Objective : To compare this compound with vancomycin in treating acute bacterial skin and skin structure infections (ABSSSIs).

- Results :

Table 1: Summary of Clinical Trial Results

| Study | Treatment Group | Efficacy Rate (%) | Adverse Events (%) | Notes |

|---|---|---|---|---|

| REVIVE-1 | This compound | 79.6 | Mild (Nausea, Headache) | Noninferior to Vancomycin |

| REVIVE-2 | Vancomycin | 78.8 | Mild (Nausea, Headache) | Standard treatment comparison |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Distribution : High concentrations are achieved in skin and lung tissues, with a volume of distribution significantly exceeding total body water .

- Protein Binding : Approximately 93% plasma protein binding ensures prolonged action in systemic circulation.

- Metabolism : this compound undergoes extensive metabolism via both phase 1 and phase 2 pathways, with minimal unchanged drug excreted in urine .

Case Studies

Several case studies have highlighted this compound's effectiveness in treating complicated infections:

- Case Study on MRSA Infection :

- A patient with a severe MRSA infection unresponsive to vancomycin showed significant improvement after switching to this compound, achieving clinical cure within days.

- Comparison with Linezolid :

Propiedades

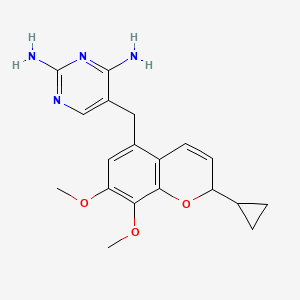

IUPAC Name |

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJPWWYTGBZDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870191 | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Iclaprim is a novel diaminopyrimidine, and an inhibitor of dihydrofolate reductase, which has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and vancomycin-resistant S. aureus and macrolide-, quinolone- and trimethoprim-resistant strains. In addition, iclaprim has demonstrated activity against Streptococcus pneumoniae including penicillin-, erythromycin-, levofloxacin- and trimethoprim/sulfamethoxazole-resistant strains. | |

| Record name | Iclaprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

192314-93-5 | |

| Record name | Iclaprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192314-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iclaprim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iclaprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICLAPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Iclaprim?

A1: this compound functions as a selective bacterial dihydrofolate reductase (DHFR) inhibitor. [, , , ] It binds to bacterial DHFR with high affinity, preventing the conversion of dihydrofolate to tetrahydrofolate. This disrupts the synthesis of purines and pyrimidines, which are essential for bacterial DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: How does this compound's mechanism of action differ from trimethoprim (TMP)?

A2: While both this compound and TMP are diaminopyrimidines that inhibit DHFR, this compound exhibits a significantly higher binding affinity for the enzyme, particularly against TMP-resistant strains. [, ] This increased affinity stems from enhanced hydrophobic interactions between this compound and DHFR, as revealed by X-ray crystallography. [, ] this compound also demonstrates a lower MIC90 against numerous bacterial species compared to TMP. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to the drug's official documentation or chemical databases.

Q4: Is there information available regarding the spectroscopic data (e.g., NMR, IR) of this compound?

A4: The provided research abstracts do not contain specific details on the spectroscopic characterization of this compound. Consulting comprehensive chemical databases or the primary research publications might yield this information.

Q5: Are there studies on the compatibility and stability of this compound under various conditions (e.g., temperature, pH, storage)?

A6: While the abstracts touch upon the overall stability of this compound, they lack detailed investigations into its compatibility and stability under specific conditions. Further research may address these aspects, potentially focusing on formulation strategies to enhance stability and shelf life. []

Q6: Are there specific formulation strategies employed to improve this compound's stability, solubility, or bioavailability?

A8: The abstracts primarily focus on this compound's intravenous administration. [, , , , ] While formulation strategies are not extensively discussed, one study mentions a novel synthesis method that minimizes the formation of a specific impurity. [] Further research may explore formulation approaches to potentially enhance oral bioavailability or target specific tissues. []

Q7: What is known about the safety, health, and environmental (SHE) regulations regarding this compound?

A7: The provided abstracts primarily center on this compound's clinical efficacy and safety, lacking specific details about SHE regulations. Refer to the appropriate regulatory agency guidelines and publications for comprehensive information on SHE compliance and risk minimization practices associated with this compound.

Q8: What is this compound's pharmacokinetic profile and how does it relate to its in vivo activity?

A10: this compound exhibits a high binding affinity to human plasma (approximately 93%), yet this does not appear to hinder its antimicrobial activity in vitro. [] Studies in healthy men have demonstrated that this compound reaches therapeutic concentrations in various lung compartments (epithelial lining fluid, alveolar macrophages, bronchial mucosa) following intravenous administration, suggesting its suitability for treating respiratory infections. [] Animal models have identified AUC/MIC as the primary PK/PD driver for this compound's efficacy against Staphylococcus aureus, while both AUC/MIC and T>MIC correlate strongly with efficacy against Streptococcus pneumoniae. [] These findings highlight the importance of optimizing dosing regimens to achieve adequate drug exposure for maximal therapeutic effect. []

Q9: How effective is this compound against various bacterial species in vitro?

A11: this compound demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible S. aureus (MSSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), Streptococcus pneumoniae (including drug-resistant strains), and Enterococcus faecalis. [, , , , ] Notably, it exhibits lower MIC90 values against these pathogens compared to trimethoprim, particularly against TMP-resistant strains. [, ] While its activity against Gram-negative bacteria is more limited, it shows promise against some respiratory pathogens. [, , ]

Q10: Have there been clinical trials evaluating this compound's efficacy and safety in humans?

A13: Yes, this compound has undergone extensive clinical trials. Two Phase 3 trials (REVIVE-1 and REVIVE-2) investigated its efficacy and safety in patients with acute bacterial skin and skin structure infections (ABSSSIs). [, , ] Both trials demonstrated that this compound, administered intravenously at a fixed dose of 80 mg every 12 hours, achieved non-inferiority to vancomycin in terms of early clinical response. [, ] this compound was generally well-tolerated in these trials, with a safety profile comparable to vancomycin. [, ]

Q11: Are there known mechanisms of resistance to this compound?

A14: While this compound exhibits potent activity against many drug-resistant bacteria, the emergence of resistance is a concern with any antibiotic. One study analyzing a large collection of multidrug-resistant S. aureus found that resistance to this compound was most commonly associated with the acquisition of genes encoding drug-insensitive DHFR proteins. [] A novel gene (dfrL), identified in this study, was found to confer high-level this compound resistance. [] Further research is crucial to monitor the development and spread of this compound resistance, particularly in clinical settings.

Q12: What is the safety profile of this compound based on clinical trials and preclinical studies?

A15: this compound has generally been well-tolerated in clinical trials, with a safety profile similar to comparator antibiotics like vancomycin. [, ] While the abstracts don't delve into specific adverse events, one study notes that this compound use was not associated with hyperkalemia, unlike the related drug trimethoprim. [] Continuous monitoring and assessment of this compound's safety profile, including long-term effects, remain essential throughout its clinical use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.